LB42708

Description

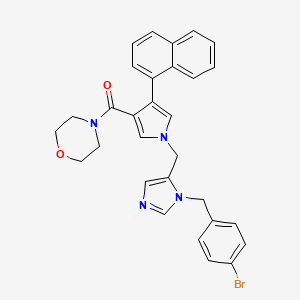

Structure

3D Structure

Properties

IUPAC Name |

[1-[[3-[(4-bromophenyl)methyl]imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27BrN4O2/c31-24-10-8-22(9-11-24)17-35-21-32-16-25(35)18-33-19-28(27-7-3-5-23-4-1-2-6-26(23)27)29(20-33)30(36)34-12-14-37-15-13-34/h1-11,16,19-21H,12-15,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUIRIMAQGOLHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN(C=C2C3=CC=CC4=CC=CC=C43)CC5=CN=CN5CC6=CC=C(C=C6)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Farnesyltransferase Inhibitor LB42708: A Technical Guide to its Mechanism of Action in Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

LB42708 is a potent and selective, nonpeptidic farnesyltransferase inhibitor that has demonstrated significant anti-angiogenic properties.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound in endothelial cells, with a focus on its role in modulating key signaling pathways that govern angiogenesis. The information presented herein is intended to support further research and drug development efforts in the field of oncology and other diseases characterized by pathological angiogenesis.

Core Mechanism of Action

This compound exerts its anti-angiogenic effects primarily by inhibiting the farnesylation of Ras, a small GTPase that acts as a critical upstream regulator of pro-angiogenic signaling cascades in endothelial cells.[1][2] By preventing the post-translational modification and subsequent activation of Ras, this compound effectively blocks the downstream signaling pathways induced by vascular endothelial growth factor (VEGF), a key driver of angiogenesis.[1][2][3]

The primary signaling axes inhibited by this compound in endothelial cells are:

-

The Ras/MEK/ERK (MAPK) Pathway: This pathway is crucial for endothelial cell proliferation and migration.

-

The PI3K/Akt/eNOS Pathway: This pathway is essential for endothelial cell survival, migration, and nitric oxide production.[1][2]

Furthermore, this compound has been shown to suppress VEGF-induced endothelial cell cycle progression at the G1 phase.[1][2] This is achieved by downregulating the expression of cyclin D1 and inhibiting the phosphorylation of retinoblastoma (Rb) protein, while up-regulating the expression of the cyclin-dependent kinase inhibitors p21 and p27.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various molecular and cellular endpoints in endothelial cells, as reported in the literature.

| Parameter | Assay | Cell Type | This compound Concentration | Result | Reference |

| Inhibition of Kinase Phosphorylation | |||||

| p-MEK | Western Blot | HUVEC | 100 nM | Significant Inhibition | [1] |

| p-ERK | Western Blot | HUVEC | 100 nM | Significant Inhibition | [1] |

| p-p38 | Western Blot | HUVEC | 100 nM | Significant Inhibition | [1] |

| p-Akt | Western Blot | HUVEC | 100 nM | Significant Inhibition | [1] |

| p-eNOS | Western Blot | HUVEC | 100 nM | Significant Inhibition | [1] |

| Effects on Cell Cycle Proteins | |||||

| Cyclin D1 | Western Blot | HUVEC | 100 nM | Decreased Expression | [1] |

| p21 | Western Blot | HUVEC | 100 nM | Increased Expression | [1] |

| p27 | Western Blot | HUVEC | 100 nM | Increased Expression | [1] |

| Inhibition of Angiogenic Processes | |||||

| Endothelial Cell Proliferation | BrdU Assay | HUVEC | Not Specified | Dose-dependent inhibition | [1] |

| Endothelial Cell Migration | Transwell Assay | HUVEC | Not Specified | Dose-dependent inhibition | [1] |

| Tube Formation | Matrigel Assay | HUVEC | 100 nM | Significant Inhibition | [1] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways in endothelial cells that are targeted by this compound.

Caption: VEGF-induced signaling pathways in endothelial cells.

Caption: Inhibition of Ras activation by this compound.

Caption: this compound induces G1 phase cell cycle arrest.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.

Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium supplemented with 2% fetal bovine serum (FBS), human epidermal growth factor, human fibroblast growth factor-B, vascular endothelial growth factor, R3-insulin-like growth factor-1, ascorbic acid, hydrocortisone, and GA-1000. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Western Blot Analysis

-

Cell Lysis: HUVECs are treated with this compound at the desired concentrations for the specified time. Cells are then washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., phospho-MEK, phospho-ERK, phospho-p38, phospho-Akt, phospho-eNOS, cyclin D1, p21, p27, and loading controls like GAPDH or β-actin) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Ras Activation Assay

-

Cell Treatment and Lysis: HUVECs are treated with this compound and stimulated with VEGF. Cells are then lysed in a magnesium-containing lysis buffer.

-

Pull-down of Activated Ras: Cell lysates are incubated with a GST-fusion protein corresponding to the Ras-binding domain (RBD) of Raf-1, which is pre-coupled to glutathione-agarose beads. This specifically pulls down the active, GTP-bound form of Ras.

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound proteins are then eluted by boiling in SDS sample buffer.

-

Western Blot Analysis: The eluted proteins are subjected to Western blot analysis using a pan-Ras antibody to detect the amount of activated Ras.

In Vitro Angiogenesis (Tube Formation) Assay

-

Matrigel Coating: A 96-well plate is coated with Matrigel and allowed to polymerize at 37°C for 30 minutes.

-

Cell Seeding: HUVECs are pre-treated with this compound and then seeded onto the Matrigel-coated wells in the presence of VEGF.

-

Incubation: The plate is incubated at 37°C for 6-12 hours to allow for the formation of capillary-like structures.

-

Quantification: The formation of tubular networks is observed and photographed under a microscope. The extent of tube formation can be quantified by measuring the total tube length or the number of branch points using image analysis software.

Experimental Workflow Diagram

Caption: General experimental workflow.

Conclusion

This compound is a promising anti-angiogenic agent that targets the farnesylation of Ras in endothelial cells, leading to the inhibition of critical pro-angiogenic signaling pathways. Its ability to block both the MAPK and PI3K/Akt pathways, as well as induce cell cycle arrest, underscores its potential as a therapeutic agent for cancer and other diseases where angiogenesis plays a pivotal role. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar farnesyltransferase inhibitors.

References

- 1. The farnesyltransferase inhibitor this compound suppresses vascular endothelial growth factor-induced angiogenesis by inhibiting ras-dependent mitogen-activated protein kinase and phosphatidylinositol 3-kinase/Akt signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Target of LB42708

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target and mechanism of action of LB42708, a potent and selective anti-cancer agent. The information presented herein is curated from peer-reviewed scientific literature to support research and development efforts in oncology.

Introduction to this compound

This compound is a selective, orally active, non-peptidic small molecule inhibitor.[1][2][3] It has been investigated for its potential as an anti-cancer therapeutic due to its ability to modulate key signaling pathways involved in cell growth, proliferation, and angiogenesis.[1][4] This document details the primary molecular target of this compound and its downstream cellular effects.

Primary Molecular Target: Farnesyltransferase (FTase)

The primary molecular target of this compound is Farnesyltransferase (FTase) , a crucial enzyme in the post-translational modification of a variety of cellular proteins.[1][3][5] FTase catalyzes the attachment of a farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CAAX" motif of its substrate proteins.[5] This process, known as farnesylation, is essential for the proper localization and function of these proteins, most notably the Ras family of small GTPases.[1][5]

This compound exhibits high potency and selectivity for FTase. It effectively inhibits the farnesylation of H-Ras, N-Ras, and K-Ras with nanomolar efficacy.[3][5][6] Importantly, it shows significantly less activity against the related enzyme geranylgeranyltransferase I (GGTase I), highlighting its specificity.[5]

Data Presentation: In Vitro Inhibition of Farnesyltransferase

| Target Protein | IC50 (nM) | Reference |

| H-Ras | 0.8 | [3][5][6] |

| N-Ras | 1.2 | [3][5][6] |

| K-Ras | 2.0 | [3][5][6] |

| Geranylgeranyltransferase I | >100,000 | [5] |

Mechanism of Action and Downstream Signaling Pathways

By inhibiting FTase, this compound prevents the farnesylation of Ras proteins. Unfarnesylated Ras is unable to anchor to the inner surface of the plasma membrane, a critical step for its activation and subsequent engagement of downstream effector pathways.[1] The primary signaling cascades affected by the inhibition of Ras activation are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[1][4]

Inhibition of the MAPK Signaling Pathway

The MAPK pathway is a key regulator of cell proliferation, differentiation, and survival. This compound-mediated inhibition of Ras activation leads to the suppression of the downstream MAPK cascade, including MEK, ERK, and p38 MAPK.[1] This disruption of MAPK signaling contributes to the anti-proliferative and anti-angiogenic effects of this compound.[1]

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is central to cell survival, growth, and metabolism. By blocking Ras activation, this compound also attenuates the PI3K/Akt signaling cascade, leading to decreased phosphorylation and activation of Akt and its downstream targets, such as endothelial nitric oxide synthase (eNOS).[1] The inhibition of this pathway is a significant contributor to the pro-apoptotic and anti-angiogenic properties of this compound.[1]

Effects on Cell Cycle and Apoptosis

The disruption of the MAPK and PI3K/Akt pathways by this compound has profound effects on cell cycle regulation and apoptosis. Specifically, this compound has been shown to:

-

Induce G1 phase cell cycle arrest : This is achieved by suppressing the expression of cyclin D1 and the phosphorylation of the retinoblastoma (Rb) protein.[1]

-

Upregulate cyclin-dependent kinase inhibitors (CKIs) : this compound increases the expression of p21 and p27, further contributing to cell cycle arrest.[1][7]

-

Promote apoptosis : Through the inhibition of pro-survival signaling, this compound induces programmed cell death in cancer cells.[4][8]

-

Increase RhoB expression : The upregulation of RhoB, a protein that becomes geranylgeranylated in the presence of FTase inhibitors, is also implicated in the apoptotic and morphological changes induced by this compound.[7]

-

Downregulate EGFR : this compound has been observed to decrease the expression of the epidermal growth factor receptor (EGFR), rendering cells less responsive to EGFR ligands.[4]

Visualization of Signaling Pathways

Caption: Signaling pathway inhibited by this compound.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound. These are generalized procedures and may require optimization for specific experimental conditions.

In Vitro Farnesyltransferase Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of FTase.

Materials:

-

Recombinant human FTase

-

Farnesyl pyrophosphate (FPP), with a radiolabeled or fluorescent tag

-

Ras peptide substrate (e.g., biotinylated K-Ras C-terminal peptide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

-

This compound at various concentrations

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, Ras peptide substrate, and varying concentrations of this compound.

-

Initiate the reaction by adding recombinant FTase and labeled FPP.

-

Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA or a strong acid).

-

Capture the farnesylated peptide (e.g., using streptavidin-coated plates).

-

Wash away unincorporated labeled FPP.

-

Quantify the amount of incorporated label using a scintillation counter or fluorescence reader.

-

Calculate the percent inhibition at each this compound concentration and determine the IC50 value.

Western Blot Analysis of MAPK and PI3K/Akt Pathway Activation

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the MAPK and PI3K/Akt signaling pathways.

Materials:

-

Human umbilical vein endothelial cells (HUVECs) or other relevant cell lines

-

Cell culture medium and supplements

-

Vascular endothelial growth factor (VEGF)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture cells to sub-confluency and serum-starve overnight.

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with VEGF (e.g., 20 ng/mL) for a short period (e.g., 5-15 minutes).

-

Wash cells with ice-cold PBS and lyse them.

-

Determine protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

This compound

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat the cells with different concentrations of this compound for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

-

Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualization of Experimental Workflow

Caption: A representative experimental workflow for characterizing this compound.

Conclusion

This compound is a potent and selective inhibitor of farnesyltransferase. Its primary mechanism of action involves the suppression of Ras farnesylation, leading to the inhibition of the MAPK and PI3K/Akt signaling pathways. This multi-faceted inhibition results in anti-angiogenic, anti-proliferative, and pro-apoptotic effects in cancer cells. The detailed understanding of its molecular target and mechanism of action provides a strong rationale for its further investigation as a potential anti-cancer therapeutic.

References

- 1. The farnesyltransferase inhibitor this compound suppresses vascular endothelial growth factor-induced angiogenesis by inhibiting ras-dependent mitogen-activated protein kinase and phosphatidylinositol 3-kinase/Akt signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medkoo.com [medkoo.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Investigating the Anti-Tumor Properties of LB42708: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LB42708 is a potent and selective, non-peptidic farnesyltransferase inhibitor that has demonstrated significant anti-tumor properties in preclinical studies. This document provides a comprehensive overview of the existing research on this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation. The primary focus of this guide is to present the scientific data surrounding this compound's potential as an anti-cancer therapeutic, with a particular emphasis on its activity in both Ras-mutated and wild-type colorectal cancer models. While preclinical data are promising, it is important to note that, to date, no clinical trial data for this compound has been publicly disclosed.

Introduction

The Ras family of small GTPases plays a critical role in signal transduction pathways that regulate cell proliferation, differentiation, and survival. Activating mutations in Ras genes are found in a significant percentage of human cancers, making the Ras signaling cascade a prime target for anti-cancer drug development. Farnesyltransferase (FTase) is a key enzyme responsible for the post-translational farnesylation of Ras proteins, a modification that is essential for their membrane localization and subsequent activation. Inhibition of FTase presents a therapeutic strategy to disrupt Ras-mediated oncogenic signaling.

This compound has emerged as a potent inhibitor of FTase, exhibiting promising anti-tumor effects in various cancer models. This technical guide synthesizes the available preclinical data on this compound to provide a detailed resource for researchers and drug development professionals.

Mechanism of Action

This compound exerts its anti-tumor effects primarily through the inhibition of farnesyltransferase. This inhibition disrupts the function of key proteins involved in cancer progression, most notably the Ras proteins.

Inhibition of Farnesyltransferase

This compound is a selective inhibitor of FTase, showing high potency against different Ras isoforms. The inhibition of FTase prevents the attachment of a farnesyl group to the C-terminal CAAX motif of Ras proteins, thereby blocking their localization to the plasma membrane and rendering them inactive.

Downstream Signaling Pathways

By inhibiting Ras activation, this compound effectively suppresses downstream signaling pathways critical for tumor growth and survival. The two primary pathways affected are:

-

Ras-MAPK Pathway: Inhibition of Ras prevents the activation of the mitogen-activated protein kinase (MAPK) cascade (Raf-MEK-ERK), which is crucial for cell proliferation.

-

PI3K-Akt Pathway: this compound also attenuates the phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway, which is a key regulator of cell survival and apoptosis.[1]

The inhibition of these pathways ultimately leads to cell cycle arrest and induction of apoptosis in cancer cells.

In Vitro Anti-Tumor Activity

Farnesyltransferase Inhibition

This compound has been shown to be a potent inhibitor of farnesyltransferase with low nanomolar efficacy.

| Target | IC50 Value |

| H-Ras Farnesyltransferase | 0.8 nM |

| N-Ras Farnesyltransferase | 1.2 nM |

| K-Ras4B Farnesyltransferase | 2.0 nM |

Effects on Cancer Cell Lines

Studies on colorectal cancer cell lines have demonstrated the efficacy of this compound in both Ras-mutated (HCT116) and Ras wild-type (Caco-2) cells. The anti-tumor effects are mediated through:

-

Inhibition of Angiogenesis: this compound suppresses vascular endothelial growth factor (VEGF)-induced angiogenesis by blocking the MAPK and PI3K/Akt pathways in endothelial cells.[1]

-

Cell Cycle Arrest: The compound induces cell cycle arrest at the G1 phase by downregulating cyclin D1 and upregulating the cyclin-dependent kinase inhibitors p21 and p27.[1]

-

Induction of Apoptosis: By inhibiting pro-survival signaling, this compound promotes programmed cell death in cancer cells.

-

Upregulation of RhoB and Downregulation of EGFR: In Ras-transformed rat intestinal epithelial cells, this compound treatment leads to an increase in RhoB and a decrease in Epidermal Growth Factor Receptor (EGFR) expression, contributing to irreversible growth inhibition.

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of this compound has been evaluated in xenograft models using human colorectal cancer cell lines.

Xenograft Models

-

Ras-mutated model: HCT116 (human colorectal carcinoma) cells.

-

Ras wild-type model: Caco-2 (human colorectal adenocarcinoma) cells.

In both models, administration of this compound resulted in the suppression of tumor growth and tumor-associated angiogenesis.[1] While the studies report significant anti-tumor effects, specific quantitative data on tumor volume reduction and the percentage of tumor growth inhibition are not detailed in the publicly available literature.

Experimental Protocols

In Vitro Assays

-

Farnesyltransferase Assay: The inhibitory activity of this compound on FTase is typically measured using a biochemical assay that quantifies the incorporation of [3H]farnesyl pyrophosphate into a substrate protein (e.g., H-Ras, K-Ras).

-

Cell Viability Assay: The effect of this compound on the viability of cancer cell lines is assessed using standard methods such as the MTT or MTS assay.

-

Western Blot Analysis: To determine the effect of this compound on signaling pathways, protein levels of key components (e.g., phosphorylated ERK, phosphorylated Akt, cyclin D1, p21) are measured by Western blotting.

-

Angiogenesis Assays: In vitro angiogenesis is commonly evaluated using tube formation assays with human umbilical vein endothelial cells (HUVECs) on Matrigel.

In Vivo Xenograft Studies

A general workflow for assessing the in vivo efficacy of this compound is depicted below.

Detailed protocols from the key studies, including the number of animals per group, specific dosing regimens (e.g., mg/kg), frequency and duration of treatment, and precise methods for tumor volume measurement, are not fully available in the reviewed literature.

Clinical Development Status

A comprehensive search of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials involving this compound. There is no evidence to suggest that this compound has entered Phase 1 or any subsequent clinical development stages. Therefore, its safety and efficacy in humans have not been evaluated.

Conclusion

The farnesyltransferase inhibitor this compound has demonstrated compelling anti-tumor properties in preclinical studies. Its mechanism of action, centered on the inhibition of the Ras-MAPK and PI3K-Akt signaling pathways, provides a strong rationale for its potential as an anti-cancer agent. The efficacy of this compound in both Ras-mutated and wild-type colorectal cancer models suggests a broader therapeutic window than might be expected for a Ras-targeting agent.

However, the lack of publicly available, detailed quantitative data from in vivo studies and the complete absence of information regarding its clinical development represent significant gaps in our understanding of this compound's therapeutic potential. Further research and disclosure of more comprehensive preclinical data and any potential clinical findings are necessary to fully assess the future of this compound in oncology.

References

Methodological & Application

Application Notes and Protocols for LB42708 in Cell Culture

Introduction to LB42708

This compound is a potent, orally active, and selective nonpeptidic inhibitor of farnesyltransferase (FTase).[1] By inhibiting FTase, this compound prevents the farnesylation of key signaling proteins, most notably Ras proteins (H-Ras, N-Ras, and K-Ras), which are crucial for cell growth and proliferation.[2][3][4] This post-translational modification is essential for the proper localization and function of Ras. Disruption of this process interferes with downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[1][2][5] Consequently, this compound has been shown to inhibit cell growth, induce apoptosis in cancer cells, and suppress angiogenesis.[2][5][6][7] These characteristics make this compound a valuable tool for cancer research and drug development.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 555.48 g/mol | [1] |

| CAS Number | 226929-39-1 | [1][3] |

| Solubility | - DMSO: 100 mg/mL (180.03 mM) - Ethanol: 86 mg/mL - Water: Insoluble | [8] |

| IC₅₀ (H-Ras) | 0.8 nM | [8] |

| IC₅₀ (N-Ras) | 1.2 nM | [8] |

| IC₅₀ (K-Ras) | 2.0 nM | [8] |

| Storage (Solid) | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Keep dry and dark. | [9] |

| Storage (Stock Solution) | Aliquoted in tightly sealed vials at -20°C for up to one month or -80°C for up to one year. Avoid repeated freeze-thaw cycles. | [10] |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is the recommended solvent due to the insolubility of this compound in water.[8][9]

Materials:

-

This compound powder

-

Sterile, anhydrous DMSO

-

Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)

-

Calibrated micropipettes and sterile, nuclease-free pipette tips

-

Vortex mixer

-

Sterile 0.22 µm syringe filter (PTFE membrane recommended for DMSO)

-

Sterile syringe

Procedure:

-

Pre-warm this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes to prevent condensation.

-

Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. For example, to prepare 1 mL of a 10 mM stock solution:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 555.48 g/mol = 5.55 mg

-

-

Weigh the compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of this compound powder and transfer it to a sterile conical tube.

-

Dissolution: Add the desired volume of sterile, anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Vortex: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Sterile Filtration: To ensure the sterility of the stock solution for cell culture applications, filter the solution through a 0.22 µm syringe filter into a new sterile tube.[3][8] This is a standard and effective method for sterilizing DMSO-based solutions.[3]

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile polypropylene tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[10] Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year).[10]

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the 10 mM this compound stock solution in cell culture medium to achieve the desired final concentration for treating cells.

Materials:

-

10 mM this compound stock solution in DMSO

-

Complete cell culture medium (appropriate for your cell line)

-

Sterile microcentrifuge tubes or conical tubes

-

Calibrated micropipettes and sterile pipette tips

Procedure:

-

Determine Final Concentration: Decide on the final concentration of this compound to be used in your experiment. A concentration of approximately 25 µM has been used in previous studies.[2] However, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

-

Calculate Dilution: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your culture volume. For example, to prepare 1 mL of cell culture medium with a final this compound concentration of 10 µM:

-

C₁V₁ = C₂V₂

-

(10,000 µM)(V₁) = (10 µM)(1000 µL)

-

V₁ = 1 µL

-

-

Serial Dilution (Recommended): To ensure accurate pipetting and homogenous mixing, it is best to perform a serial dilution.

-

Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of culture medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium to get a 100 µM intermediate solution.

-

Add the required volume of the intermediate solution to your final culture volume.

-

-

Final Dilution and DMSO Concentration: Add the calculated volume of the this compound stock solution (or intermediate dilution) to the complete cell culture medium. It is crucial to maintain a final DMSO concentration below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[9] A 1:1000 dilution of the stock solution, as in the example above, results in a final DMSO concentration of 0.1%.

-

Control Group: Prepare a vehicle control by adding the same volume of sterile DMSO (without this compound) to the cell culture medium at the same final concentration as the treated samples.[9]

-

Application to Cells: Mix the working solution thoroughly by gentle pipetting and then add it to your cell cultures.

Visualizations

Caption: Mechanism of action of this compound.

Caption: Workflow for preparing this compound stock and working solutions.

References

- 1. medkoo.com [medkoo.com]

- 2. selleckchem.com [selleckchem.com]

- 3. pharmtech.com [pharmtech.com]

- 4. researchgate.net [researchgate.net]

- 5. The farnesyltransferase inhibitor this compound suppresses vascular endothelial growth factor-induced angiogenesis by inhibiting ras-dependent mitogen-activated protein kinase and phosphatidylinositol 3-kinase/Akt signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. The farnesyltransferase inhibitor, this compound, inhibits growth and induces apoptosis irreversibly in H-ras and K-ras-transformed rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DMSO Sterile Filtered | Dimethylsulfoxide | G-Biosciences [gbiosciences.com]

- 9. medchemexpress.cn [medchemexpress.cn]

- 10. selleckchem.com [selleckchem.com]

Application Notes and Protocols: LB42708 for Xenograft Tumor Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of LB42708, a potent and selective farnesyltransferase inhibitor, in preclinical xenograft tumor models. The protocols detailed below are based on established research and are intended to assist in the effective design and execution of in vivo studies to evaluate the anti-tumor efficacy of this compound.

Introduction

This compound is an orally active, nonpeptidic farnesyltransferase (FTase) inhibitor that has demonstrated significant anti-tumor and anti-angiogenic activity.[1] Its mechanism of action involves the inhibition of the post-translational farnesylation of Ras proteins, which are critical components of multiple signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Specifically, this compound has been shown to suppress tumor growth by inhibiting the Ras-dependent Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways.[2] These pathways are crucial for tumor-associated angiogenesis induced by Vascular Endothelial Growth Factor (VEGF).[2]

Preclinical studies have demonstrated the efficacy of this compound in suppressing tumor growth in xenograft models using human colorectal carcinoma cell lines, including HCT116 (with a KRAS mutation) and Caco-2 (KRAS wild-type). This suggests that this compound has potential therapeutic applications against tumors with varying Ras mutational statuses.

Mechanism of Action Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by this compound. By blocking farnesyltransferase, this compound prevents the farnesylation and subsequent activation of Ras. This, in turn, inhibits downstream signaling through the MAPK and PI3K/Akt pathways, ultimately leading to a reduction in angiogenesis and tumor growth.

References

Application of LB42708 in Ras-Mutated Cancer Cell Lines

For Research Use Only

Introduction

Ras proteins are critical signaling nodes that, when mutated, are implicated in a significant fraction of human cancers, including pancreatic, colorectal, and non-small cell lung cancers. The post-translational modification of Ras proteins by farnesylation is essential for their localization to the plasma membrane and subsequent activation of downstream oncogenic signaling pathways. LB42708 is a potent and selective, nonpeptidic inhibitor of farnesyltransferase (FTase), the enzyme responsible for this modification. By preventing Ras farnesylation, this compound offers a therapeutic strategy to antagonize Ras-driven tumorigenesis.

These application notes provide a summary of the known effects of this compound in Ras-mutated cancer cell lines and detailed protocols for evaluating its efficacy.

Mechanism of Action

This compound inhibits the farnesylation of Ras proteins, preventing their attachment to the inner surface of the cell membrane. This disruption is critical, as membrane association is a prerequisite for Ras to engage with and activate its downstream effectors. The primary signaling cascades affected by the inhibition of Ras activation are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[1] Inhibition of these pathways leads to decreased cell proliferation, survival, and angiogenesis.[1]

Data Presentation

| Cell Line | Cancer Type | Ras Mutation | Reported Effect of this compound | Citation |

| HCT116 | Colorectal Carcinoma | KRAS G13D | Suppressed tumor growth and angiogenesis in a xenograft model. | [1] |

Further research is required to establish a broader profile of this compound's potency against various Ras mutations in different cancer types.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on adherent Ras-mutated cancer cell lines.

Materials:

-

Ras-mutated cancer cell lines (e.g., HCT116, MIA PaCa-2, A549)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubate for 48-72 hours.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly with a pipette to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

-

Western Blotting for Phospho-ERK

This protocol is to assess the effect of this compound on the phosphorylation of ERK, a key downstream effector in the Ras-MAPK pathway.

Materials:

-

Ras-mutated cancer cell lines

-

6-well plates

-

This compound (dissolved in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), rabbit anti-total-ERK1/2

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for the desired time (e.g., 2, 6, 24 hours). Include a vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-ERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Visualize the bands using a chemiluminescence imaging system.

-

-

Stripping and Reprobing:

-

To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total ERK.

-

Troubleshooting

-

High background in Western Blots: Increase the number and duration of washes. Ensure the blocking buffer is fresh.

-

No signal in Western Blots: Check the activity of the primary and secondary antibodies. Ensure proper protein transfer.

-

Inconsistent MTT assay results: Ensure even cell seeding. Check for contamination. Optimize cell number and incubation times.

Ordering Information

For research use only. Not for use in diagnostic procedures.

This document is provided for informational purposes only. The information contained herein is believed to be accurate and reliable as of the date of publication, but is subject to change without notice. It is the responsibility of the user to determine the suitability of the product for their particular application.

References

Application Note: Analysis of PI3K/Akt Pathway Modulation by LB42708 Using Western Blot

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. LB42708 is a potent, orally active, nonpeptidic farnesyltransferase inhibitor (FTI).[1] Farnesyltransferase is a crucial enzyme for the post-translational modification of Ras proteins, which are frequently mutated and constitutively active in cancer. By inhibiting farnesyltransferase, this compound prevents the localization of Ras to the plasma membrane, thereby blocking its activation and downstream signaling.[1] One of the key pathways affected by Ras inhibition is the PI3K/Akt pathway. This application note provides a detailed protocol for analyzing the effects of this compound on the PI3K/Akt pathway in cancer cells using Western blot analysis.

Principle

This compound inhibits the farnesylation of Ras, preventing its activation. Activated Ras is responsible for recruiting and activating PI3K at the plasma membrane. Therefore, treatment with this compound is expected to decrease the levels of activated, phosphorylated PI3K (p-PI3K) and its downstream effector, phosphorylated Akt (p-Akt). Western blotting is a powerful technique to detect these changes in protein phosphorylation, providing a quantitative measure of pathway inhibition. This method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the total and phosphorylated forms of the proteins of interest.

Data Presentation

The following tables summarize the expected quantitative data from Western blot analysis of cancer cells treated with this compound. The data is presented as a percentage of the control (untreated cells) and is representative of typical results.

Table 1: Dose-Dependent Inhibition of Akt Phosphorylation by this compound

| This compound Concentration (µM) | p-Akt (Ser473) Level (% of Control) | Total Akt Level (% of Control) |

| 0 (Control) | 100% | 100% |

| 0.1 | 85% | 98% |

| 1 | 55% | 102% |

| 10 | 20% | 99% |

| 25 | 5% | 97% |

Table 2: Time-Dependent Inhibition of Akt Phosphorylation by 10 µM this compound

| Treatment Time (hours) | p-Akt (Ser473) Level (% of Control) | Total Akt Level (% of Control) |

| 0 (Control) | 100% | 100% |

| 1 | 90% | 101% |

| 6 | 65% | 99% |

| 12 | 40% | 103% |

| 24 | 22% | 98% |

Table 3: Dose-Dependent Inhibition of PI3K Phosphorylation by this compound

| This compound Concentration (µM) | p-PI3K p85 (Tyr458) Level (% of Control) | Total PI3K p85 Level (% of Control) |

| 0 (Control) | 100% | 100% |

| 0.1 | 88% | 99% |

| 1 | 60% | 101% |

| 10 | 25% | 98% |

| 25 | 8% | 100% |

Visualizations

Experimental Protocols

Materials and Reagents

-

Cell Line: Human cancer cell line with a constitutively active PI3K/Akt pathway (e.g., HCT116, A549, MCF-7).

-

This compound: Stock solution in DMSO.

-

Cell Culture Medium: As required for the chosen cell line.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[2]

-

Protease and Phosphatase Inhibitor Cocktails: (e.g., from Thermo Fisher Scientific or Roche).

-

BCA Protein Assay Kit.

-

Laemmli Sample Buffer (4X).

-

SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels).

-

SDS-PAGE Running Buffer.

-

Transfer Buffer.

-

PVDF or Nitrocellulose Membranes.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-phospho-Akt (Ser473) (e.g., Cell Signaling Technology #4060, 1:1000 dilution).

-

Rabbit anti-Akt (pan) (e.g., Cell Signaling Technology #4691, 1:1000 dilution).

-

Rabbit anti-phospho-PI3K p85 (Tyr458) (e.g., Thermo Fisher Scientific PA5-17387, 1:1000 dilution).[3]

-

Rabbit anti-PI3K p85 (e.g., Cell Signaling Technology #4292, 1:1000 dilution).[4]

-

Mouse anti-β-actin (loading control) (e.g., Sigma-Aldrich A5441, 1:5000 dilution).

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG (1:2000-1:5000 dilution).

-

HRP-conjugated goat anti-mouse IgG (1:5000-1:10000 dilution).

-

-

Chemiluminescent Substrate.

-

Imaging System: (e.g., ChemiDoc).

Protocol

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 25 µM) for a specified time (e.g., 24 hours) for dose-response experiments.

-

For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 10 µM) for different durations (e.g., 0, 1, 6, 12, 24 hours).

-

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[5]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Sample Preparation for SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

-

Boil the samples at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Run the gel according to the manufacturer's recommendations.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunodetection:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[6]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Signal Detection and Analysis:

-

Add the chemiluminescent substrate to the membrane according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometry analysis on the resulting bands using appropriate software (e.g., ImageJ).

-

Normalize the intensity of the phospho-protein bands to the corresponding total protein bands and then to the loading control (β-actin).

-

Troubleshooting

-

No or Weak Signal:

-

Increase the amount of protein loaded.

-

Increase the primary or secondary antibody concentration.

-

Increase the incubation time for the antibodies.

-

Check the activity of the HRP substrate.

-

-

High Background:

-

Increase the number and duration of the washing steps.

-

Ensure the blocking buffer is fresh and completely covers the membrane.

-

Decrease the antibody concentrations.

-

-

Non-specific Bands:

-

Optimize the antibody dilution.

-

Use a different blocking buffer (e.g., switch from non-fat milk to BSA).

-

Ensure the lysis buffer contains adequate protease and phosphatase inhibitors.

-

Conclusion

This application note provides a comprehensive guide for utilizing Western blot analysis to investigate the inhibitory effects of this compound on the PI3K/Akt signaling pathway. The provided protocols and expected results will enable researchers to effectively assess the molecular mechanism of this promising anti-cancer agent.

References

- 1. The farnesyltransferase inhibitor this compound suppresses vascular endothelial growth factor-induced angiogenesis by inhibiting ras-dependent mitogen-activated protein kinase and phosphatidylinositol 3-kinase/Akt signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. docs.abcam.com [docs.abcam.com]

- 3. Phospho-PI3K p85/p55 (Tyr458, Tyr199) Polyclonal Antibody (PA5-17387) [thermofisher.com]

- 4. PI3 Kinase p85 Antibody | Cell Signaling Technology [cellsignal.com]

- 5. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]

- 6. ccrod.cancer.gov [ccrod.cancer.gov]

Application Notes and Protocols for Cell Cycle Analysis Using LB42708

For Researchers, Scientists, and Drug Development Professionals

Introduction

LB42708 is a potent and selective, non-peptidic inhibitor of farnesyltransferase (FTase). Farnesylation is a critical post-translational modification for the proper function and membrane localization of various cellular proteins, including the Ras family of small GTPases.[1][2] Dysregulation of Ras signaling is a hallmark of many human cancers, making FTase an attractive target for anti-cancer drug development. This compound has been shown to inhibit the farnesylation of H-Ras, N-Ras, and K-Ras. By inhibiting FTase, this compound disrupts Ras-mediated signaling pathways, leading to cell cycle arrest and suppression of tumor growth.[2][3]

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting farnesyltransferase, which in turn blocks the activation of Ras proteins. This disruption of Ras signaling cascades affects key regulators of the cell cycle. Specifically, this compound has been shown to suppress the expression of cyclin D1 and the phosphorylation of the retinoblastoma (Rb) protein.[2] Concurrently, it upregulates the expression of the cyclin-dependent kinase (CDK) inhibitors p21 and p27.[2] This combination of effects leads to an arrest of the cell cycle, primarily at the G1 phase in cells with wild-type or H-Ras mutations.[3] In cells with K-Ras mutations, a G2/M arrest has been observed.[3] The inhibitory effects of this compound extend to downstream Ras effector pathways, including the MAPK and PI3K/Akt signaling cascades.[2]

Signaling Pathway of this compound in Cell Cycle Regulation

Caption: Signaling pathway of this compound-mediated cell cycle arrest.

Data Presentation

The following tables present hypothetical data on the effects of this compound on the cell cycle distribution of HCT116 (human colorectal carcinoma, K-Ras mutant) and Caco-2 (human colorectal adenocarcinoma, wild-type Ras) cells. This data is intended to be representative of expected results based on the known mechanism of farnesyltransferase inhibitors.

Table 1: Hypothetical Cell Cycle Distribution of HCT116 Cells Treated with this compound for 48 hours

| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Vehicle (DMSO) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 | 1.5 ± 0.3 |

| This compound (1 µM) | 43.1 ± 1.9 | 30.5 ± 1.8 | 26.4 ± 1.6 | 2.1 ± 0.4 |

| This compound (5 µM) | 38.5 ± 2.5 | 25.1 ± 2.0 | 36.4 ± 2.2 | 4.3 ± 0.6 |

| This compound (10 µM) | 30.2 ± 2.8 | 18.7 ± 2.3 | 51.1 ± 3.1 | 8.9 ± 1.1 |

Table 2: Hypothetical Cell Cycle Distribution of Caco-2 Cells Treated with this compound for 48 hours

| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Vehicle (DMSO) | 58.4 ± 3.2 | 28.1 ± 1.8 | 13.5 ± 1.1 | 1.2 ± 0.2 |

| This compound (1 µM) | 65.2 ± 2.9 | 22.5 ± 1.5 | 12.3 ± 1.0 | 1.8 ± 0.4 |

| This compound (5 µM) | 75.8 ± 3.5 | 15.3 ± 1.9 | 8.9 ± 0.9 | 3.7 ± 0.5 |

| This compound (10 µM) | 82.1 ± 4.1 | 9.2 ± 1.3 | 8.7 ± 1.2 | 6.5 ± 0.8 |

Experimental Protocols

Experimental Workflow for Cell Cycle Analysis

References

- 1. Identification of tipifarnib sensitivity biomarkers in T-cell acute lymphoblastic leukemia and T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The farnesyltransferase inhibitor this compound suppresses vascular endothelial growth factor-induced angiogenesis by inhibiting ras-dependent mitogen-activated protein kinase and phosphatidylinositol 3-kinase/Akt signal pathways [pubmed.ncbi.nlm.nih.gov]

- 3. The farnesyltransferase inhibitor, this compound, inhibits growth and induces apoptosis irreversibly in H-ras and K-ras-transformed rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Experimental Design Using LB42708

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing in vivo experiments to evaluate the efficacy of LB42708, a potent farnesyltransferase inhibitor (FTI). The protocols outlined below are intended for preclinical cancer models and can be adapted for specific research needs.

Introduction

This compound is a pyrrole-based, orally active farnesyltransferase inhibitor.[1] Farnesyltransferase (FTase) is a critical enzyme in the post-translational modification of various proteins, most notably the Ras family of small GTPases.[2] By inhibiting FTase, this compound prevents the farnesylation of Ras, a key step for its membrane localization and subsequent activation of downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[2][3][4] Preclinical studies have demonstrated the potential of this compound as an anti-cancer agent by inducing apoptosis, inhibiting cell growth, and suppressing tumor angiogenesis.[1][3][4][5]

Mechanism of Action

This compound exerts its anti-tumor effects through the inhibition of farnesyltransferase, leading to the downstream modulation of multiple signaling pathways. Its primary mechanism involves the disruption of the Ras signaling cascade. Unfarnesylated Ras remains in the cytosol and cannot be activated, leading to the suppression of the RAF/MEK/ERK (MAPK) and PI3K/Akt pathways.[3][4] This inhibition results in cell cycle arrest, induction of apoptosis, and a decrease in the expression of proteins crucial for cell proliferation, such as Cyclin D1.[3] Furthermore, this compound has been shown to suppress vascular endothelial growth factor (VEGF)-induced angiogenesis by blocking Ras-dependent signaling in endothelial cells.[4]

Signaling Pathway of this compound in Cancer Cells

Caption: Mechanism of action of this compound.

In Vivo Experimental Design

The following sections detail protocols for evaluating the anti-tumor efficacy of this compound in preclinical mouse models.

Animal Models

The choice of animal model is critical for the successful evaluation of this compound. Given its mechanism of action targeting the Ras pathway, tumor models with known Ras mutational status are highly relevant.

-

Xenograft Models: Immunocompromised mice (e.g., nu/nu nude or SCID mice) are commonly used for patient-derived xenografts (PDXs) or cell line-derived xenografts (CDXs).[6]

-

Syngeneic Models: For studies investigating the interplay between the anti-tumor effects of this compound and the immune system, syngeneic models in immunocompetent mice are appropriate.[7]

Experimental Protocol: Tumor Xenograft Model

This protocol describes the evaluation of this compound in a subcutaneous xenograft model.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Selected cancer cell line (e.g., HCT116)

-

Immunocompromised mice (e.g., female athymic nu/nu mice, 6-8 weeks old)

-

Matrigel (optional)

-

Calipers

-

Sterile syringes and needles

Procedure:

-

Cell Culture and Implantation:

-

Culture cancer cells to ~80% confluency.

-

Harvest and resuspend cells in a sterile solution (e.g., PBS or media) at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL. Matrigel can be mixed with the cell suspension to improve tumor take rate.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

-

Drug Administration:

-

Prepare this compound in the appropriate vehicle.

-

Administer this compound and vehicle control to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule should be based on prior pharmacokinetic and tolerability studies. A typical starting point for a novel compound could be daily administration for a defined period (e.g., 14-21 days).[7]

-

-

Monitoring and Endpoints:

-

Monitor animal body weight and overall health daily.

-

Measure tumor volume 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting, immunohistochemistry).

-

Experimental Workflow

Caption: In vivo xenograft experiment workflow.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: In Vivo Anti-Tumor Efficacy of this compound

| Treatment Group | Dose and Schedule | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM | Change in Body Weight (%) |

| Vehicle Control | N/A | |||||

| This compound | e.g., 10 mg/kg, daily | |||||

| This compound | e.g., 30 mg/kg, daily | |||||

| Positive Control | (e.g., standard-of-care) |

Tumor Growth Inhibition (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100

Recommended Analyses

To gain a deeper understanding of the in vivo effects of this compound, the following analyses on excised tumor tissues are recommended:

-

Immunohistochemistry (IHC): To assess cell proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31).

-

Western Blotting: To confirm the inhibition of the Ras/MEK/ERK and PI3K/Akt signaling pathways by measuring the phosphorylation status of key proteins (e.g., p-ERK, p-Akt).

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To correlate drug exposure with target engagement and anti-tumor activity.[8]

Conclusion

This compound is a promising farnesyltransferase inhibitor with demonstrated anti-tumor activity in vivo. The experimental designs and protocols provided in these application notes offer a framework for the preclinical evaluation of this compound in relevant cancer models. Careful selection of animal models, appropriate dosing regimens, and comprehensive endpoint analyses are crucial for elucidating the therapeutic potential of this compound.

References

- 1. The farnesyltransferase inhibitor, this compound, inhibits growth and induces apoptosis irreversibly in H-ras and K-ras-transformed rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The farnesyltransferase inhibitor this compound suppresses vascular endothelial growth factor-induced angiogenesis by inhibiting ras-dependent mitogen-activated protein kinase and phosphatidylinositol 3-kinase/Akt signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

Techniques for Assessing Apoptosis Induced by LB42708: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

LB42708 is a potent, orally active, nonpeptidic farnesyltransferase inhibitor (FTI) that has demonstrated significant anti-cancer properties.[1][2] Farnesyltransferase is a key enzyme involved in the post-translational modification of various cellular proteins, including Ras, which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival.[2][3] By inhibiting farnesyltransferase, this compound disrupts these signaling cascades, leading to cell cycle arrest and the induction of apoptosis, or programmed cell death, in cancer cells.[1] Notably, this compound has been shown to induce apoptosis through Ras-independent mechanisms, involving the upregulation of p21(CIP1/WAF1) and RhoB, and the downregulation of the epidermal growth factor receptor (EGFR).[1] Furthermore, this compound can suppress angiogenesis by blocking the MAPK and PI3K/Akt signaling pathways.[2]

The effective evaluation of apoptosis is critical for characterizing the mechanism of action of anti-cancer compounds like this compound. This document provides detailed application notes and protocols for several key techniques used to assess apoptosis, complete with representative data and visualizations to guide researchers in their experimental design and data interpretation.

Key Techniques for Apoptosis Assessment

A multi-faceted approach is recommended to reliably assess apoptosis, as different assays measure distinct events in the apoptotic cascade. The following techniques are widely used and provide complementary information on the apoptotic process:

-

Annexin V-FITC/Propidium Iodide (PI) Staining: Detects early-stage apoptosis through the externalization of phosphatidylserine (PS) on the cell membrane.[4]

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: Identifies DNA fragmentation, a hallmark of late-stage apoptosis.[5]

-

Caspase-3/7 Activity Assay: Measures the activity of executioner caspases, which are key mediators of apoptosis.[6]

-

Western Blotting for Apoptotic Markers: Detects the cleavage of specific proteins, such as PARP and caspase-3, which are indicative of apoptotic signaling.[7][8]

Data Presentation: Quantitative Summary of Apoptosis Induction by this compound

The following tables present representative quantitative data from experiments assessing apoptosis in a hypothetical cancer cell line treated with increasing concentrations of this compound for 48 hours.

Table 1: Annexin V-FITC/PI Staining for Apoptosis

| Treatment | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| This compound (1 µM) | 80.4 ± 3.5 | 15.3 ± 2.2 | 4.3 ± 1.1 |

| This compound (5 µM) | 62.1 ± 4.2 | 28.7 ± 3.1 | 9.2 ± 1.8 |

| This compound (10 µM) | 45.8 ± 3.9 | 40.1 ± 4.5 | 14.1 ± 2.3 |

Table 2: TUNEL Assay for DNA Fragmentation

| Treatment | % TUNEL-Positive Cells |

| Vehicle Control | 1.8 ± 0.4 |

| This compound (1 µM) | 12.5 ± 1.9 |

| This compound (5 µM) | 35.2 ± 3.7 |

| This compound (10 µM) | 58.9 ± 5.1 |

Table 3: Caspase-3/7 Activity Assay

| Treatment | Relative Caspase-3/7 Activity (Fold Change) |

| Vehicle Control | 1.0 ± 0.1 |

| This compound (1 µM) | 2.8 ± 0.3 |

| This compound (5 µM) | 6.5 ± 0.7 |

| This compound (10 µM) | 12.3 ± 1.5 |

Table 4: Western Blot Analysis of Apoptotic Markers (Relative Densitometry)

| Treatment | Cleaved Caspase-3 / Total Caspase-3 Ratio | Cleaved PARP / Total PARP Ratio |

| Vehicle Control | 0.05 ± 0.01 | 0.08 ± 0.02 |

| This compound (1 µM) | 0.35 ± 0.04 | 0.42 ± 0.05 |

| This compound (5 µM) | 0.78 ± 0.09 | 0.85 ± 0.11 |

| This compound (10 µM) | 1.52 ± 0.18 | 1.68 ± 0.21 |

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of this compound-induced apoptosis.

Caption: Experimental workflow for assessing apoptosis.

Experimental Protocols

Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, thus allowing for the differentiation between different stages of cell death.[4]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Treated and control cells

-

Flow cytometer

Protocol:

-

Seed cells in a 6-well plate and treat with desired concentrations of this compound for the appropriate duration.

-

Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with media.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.

-

Determine the cell density and adjust to 1 x 10^6 cells/mL in 1X Binding Buffer.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Principle: The TUNEL assay detects DNA fragmentation by catalytically incorporating fluorescently labeled dUTPs onto the 3'-hydroxyl ends of DNA breaks, a reaction mediated by the enzyme terminal deoxynucleotidyl transferase (TdT).[5]

Materials:

-

TUNEL Assay Kit

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde in PBS (for fixation)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

DNase I (for positive control)

-

DAPI or Hoechst stain (for nuclear counterstaining)

-

Fluorescence microscope or flow cytometer

Protocol:

-

Grow and treat cells on glass coverslips or in a multi-well plate.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells twice with PBS.

-

(Optional Positive Control) Treat a separate sample with DNase I according to the kit manufacturer's instructions to induce DNA strand breaks.

-

Incubate the cells with the TUNEL reaction mixture (containing TdT and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.

-

Wash the cells with PBS and mount the coverslips onto microscope slides with an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright green fluorescence in the nucleus.

Caspase-3/7 Activity Assay

Principle: This assay utilizes a specific substrate for caspase-3 and -7 that, when cleaved by the active enzyme, releases a luminescent or fluorescent signal. The intensity of the signal is directly proportional to the caspase activity.[6]

Materials:

-

Caspase-Glo® 3/7 Assay System or similar

-

White-walled multi-well plates suitable for luminescence measurements

-

Treated and control cells

-

Luminometer or fluorometer

Protocol:

-

Seed cells in a 96-well white-walled plate and treat with this compound.

-

After the treatment period, equilibrate the plate and its contents to room temperature.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

Measure the luminescence of each sample using a plate-reading luminometer.

-

Calculate the fold change in caspase activity relative to the vehicle-treated control.

Western Blotting for Apoptotic Markers

Principle: Western blotting allows for the detection of specific proteins in a complex mixture. In the context of apoptosis, antibodies specific for the cleaved (active) forms of caspase-3 and PARP can be used to monitor the progression of the apoptotic cascade.[7][8]

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-caspase-3, anti-cleaved PARP, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound and harvest.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

References

- 1. The farnesyltransferase inhibitor, this compound, inhibits growth and induces apoptosis irreversibly in H-ras and K-ras-transformed rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The farnesyltransferase inhibitor this compound suppresses vascular endothelial growth factor-induced angiogenesis by inhibiting ras-dependent mitogen-activated protein kinase and phosphatidylinositol 3-kinase/Akt signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tipifarnib-Induced Apoptosis in Acute Myeloid Leukemia and Multiple Myeloma Cells Depends on Ca2+ Influx through Plasma Membrane Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. TUNEL assay - Wikipedia [en.wikipedia.org]

- 6. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]